2,5-dichloro-1H-indole

Overview

Description

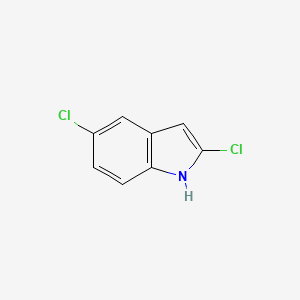

2,5-Dichloro-1H-indole is a halogenated derivative of the indole scaffold, characterized by chlorine substituents at the 2- and 5-positions of the aromatic ring. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The introduction of chlorine atoms at specific positions significantly alters the compound’s electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H5Cl2N

- Molecular Weight : Approximately 202.04 g/mol

- Structural Characteristics : The compound features two chlorine atoms at the 2 and 5 positions of the indole ring, which enhances its reactivity and biological activities compared to other indole derivatives.

Chemistry

2,5-Dichloro-1H-indole serves as a crucial building block in the synthesis of various complex organic molecules. Its unique chemical properties make it valuable in:

- Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting specific diseases.

- Agrochemicals : The compound is involved in creating pesticides and herbicides.

Biology and Medicine

The biological activities of this compound have been extensively researched, revealing several therapeutic potentials:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.

- Antiviral Activity : Similar indole derivatives have shown potential in inhibiting HIV-1 integrase activity, suggesting that this compound could be explored for antiviral applications .

- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis by targeting specific kinases involved in tumorigenesis.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes.

- Organic Electronics : The compound plays a role in the development of organic photovoltaic materials and field-effect transistors.

Case Study 1: Antimicrobial Efficacy

A study conducted on a library of synthetic indole derivatives demonstrated that compounds related to this compound exhibited strong antibacterial properties against MRSA. The research highlighted the significance of chlorine substitution in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound significantly inhibits breast cancer cell proliferation. The mechanism involves the inhibition of fibroblast growth factor receptors (FGFR), leading to reduced tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (4T1) | 15 | FGFR Inhibition |

| Other Cancer Types | Varies | Kinase Inhibition |

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include 5-fluoro-1H-indole derivatives and chloro-nitroindoles (e.g., from and ). Substitution patterns and electronic effects distinguish these compounds:

Electronic Effects :

- Chlorine’s electron-withdrawing nature increases electrophilic substitution resistance compared to fluorine, which is less electronegative but induces similar electronic effects.

- Nitro groups (e.g., in ) strongly deactivate the aromatic ring, reducing reactivity in cross-coupling reactions compared to chloro-substituted indoles .

Research Findings and Challenges

- Synthetic Limitations : Low yields in fluorinated indole synthesis (e.g., 42% in Compound 5b) highlight the need for improved catalytic systems .

Biological Activity

2,5-Dichloro-1H-indole is a substituted indole compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the indole ring. This substitution pattern significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can lead to the formation of more complex molecules.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine atoms can be replaced by other substituents through nucleophilic substitution. |

| Oxidation | The indole ring can be oxidized to form different products. |

| Reduction | Reduction agents can modify the oxidation state of the indole ring. |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer, antiviral, and antimicrobial agent.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that it can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range.

Antiviral Activity

In antiviral studies, this compound has been identified as a potential inhibitor of HIV-1 integrase. A derivative of indole was shown to effectively inhibit the strand transfer process of integrase with an IC50 value significantly lower than that of traditional inhibitors . The binding mode analysis revealed that the indole core interacts with key metal ions in the active site of integrase, enhancing its inhibitory effect .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It demonstrated notable activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7, HeLa | Micromolar range |

| Antiviral | HIV-1 Integrase | IC50 < 0.13 μM |

| Antimicrobial | E. coli, K. pneumoniae | MIC = 1.95–7.81 µg/ml |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Interaction : It can modulate receptor activity through specific binding interactions facilitated by its chlorine substituents.

- Structural Modifications : Variations in the indole structure can lead to enhanced binding affinities and improved biological activities.

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Study A : Investigated the antiproliferative effects on breast cancer cells, reporting a significant decrease in cell viability at concentrations above 10 µM.

- Study B : Explored the compound's role as an HIV integrase inhibitor, demonstrating structural modifications that enhanced inhibitory potency.

- Study C : Evaluated antimicrobial activity against various pathogens, establishing a correlation between structural features and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-1H-indole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of chloro-substituted indoles typically involves cyclization reactions or halogenation of precursor indoles. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used for analogous indole derivatives, achieving moderate yields (~42%) after purification via flash chromatography with 70:30 ethyl acetate/hexane . Adjusting catalysts (e.g., CuI vs. CuBr), solvent polarity, or reaction time can mitigate side reactions. TLC monitoring (Rf values) and HRMS are critical for intermediate validation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., chemical shifts for Cl substituents at δ 7.2–7.8 ppm in aromatic regions) and 19F NMR if fluorinated analogs are present . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC-UV (λ = 254 nm) or TLC with iodine staining verifies purity. For crystalline derivatives, X-ray diffraction resolves ambiguities in regiochemistry.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for analogous indoles (e.g., 2-phenyl-1H-indole):

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which precursor compounds are most effective for synthesizing this compound derivatives?

- Methodological Answer : Indole-5-carboxylic acid (CAS 1670-81-1) and indole-3-carboxaldehyde (CAS 487-89-8) are versatile precursors for functionalization . For example, indole-5-carboxylic acid can undergo decarboxylation or esterification to introduce halogens. Aldehydes facilitate nucleophilic substitution or condensation reactions.

Q. How does solvent choice impact the solubility and reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions like SNAr (nucleophilic aromatic substitution), while non-polar solvents (hexane, toluene) are preferable for Friedel-Crafts alkylation. Solvent mixtures (e.g., PEG-400/DMF) balance solubility and reaction kinetics .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing novel this compound analogs?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or residual solvents. Use 2D NMR (COSY, HSQC) to resolve coupling patterns and variable-temperature NMR to detect dynamic processes. Cross-validate with IR spectroscopy (C-Cl stretch at ~550 cm⁻¹) and computational tools (DFT calculations for expected vs. observed spectra) .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in in vitro models?

- Methodological Answer :

- Dose-Response : Test concentrations from 1 nM to 100 µM, using DMSO as a vehicle (<0.1% final concentration).

- Controls : Include a parent indole (e.g., unsubstituted 1H-indole) and positive controls (e.g., doxorubicin for cytotoxicity).

- Assays : Use MTT or resazurin for viability, and ELISA for target protein quantification (e.g., kinase inhibition) .

Q. How can regioselectivity challenges in dihalogenation of indoles be systematically addressed?

- Methodological Answer :

- Directing Groups : Install electron-withdrawing groups (e.g., -COOH at position 5) to direct electrophilic substitution to position 2 .

- Catalytic Systems : Pd-catalyzed C-H activation or enzymatic halogenases for site-specific chlorination.

- Computational Screening : Use MOPAC or Gaussian to predict reactive sites based on frontier molecular orbitals .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

- Methodological Answer :

- Stabilization : Add radical scavengers (e.g., BHT) or use buffered conditions (pH 6–8).

- Alternative Routes : Avoid strong acids/bases by opting for microwave-assisted or photochemical synthesis .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalysts : Use recyclable catalysts (e.g., magnetite-supported Cu nanoparticles) .

- Waste Reduction : Employ flow chemistry for precise stoichiometry and reduced byproducts.

Properties

IUPAC Name |

2,5-dichloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSVZVXLMVXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314277 | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916258-28-1 | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916258-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.